molecular formula C16H17F3N4 B10906432 4-(4-Methylphenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

4-(4-Methylphenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10906432
M. Wt: 322.33 g/mol
InChI Key: SMOKNAVZPBFUEN-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative featuring a trifluoromethyl group at position 6, a piperazine ring at position 2, and a 4-methylphenyl substituent at position 2. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry due to their ability to mimic purine bases and interact with biological targets such as enzymes and receptors .

Properties

Molecular Formula

C16H17F3N4

Molecular Weight

322.33 g/mol

IUPAC Name

4-(4-methylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C16H17F3N4/c1-11-2-4-12(5-3-11)13-10-14(16(17,18)19)22-15(21-13)23-8-6-20-7-9-23/h2-5,10,20H,6-9H2,1H3

InChI Key

SMOKNAVZPBFUEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N3CCNCC3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves the reaction of 4-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine with trifluoromethyl iodide. The reaction proceeds via nucleophilic aromatic substitution (SNAr) to introduce the trifluoromethyl group.

Reaction Conditions:: The reaction typically occurs under basic conditions, using a strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). Solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are commonly employed.

Industrial Production:: While research laboratories often use custom synthesis, industrial production may involve large-scale processes. These could include continuous flow reactions or batch processes, optimizing yield and purity.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The trifluoromethyl group can undergo oxidation to form trifluoromethyl ketones or alcohols.

    Reduction: Reduction of the pyrimidine ring may yield related compounds.

    Substitution: SNAr reactions allow substitution of the trifluoromethyl group.

Common Reagents::

    Trifluoromethylating Agents: Trifluoromethyl iodide (CF₃I) or trifluoromethyl copper reagents.

    Base: Potassium carbonate (K₂CO₃), sodium hydride (NaH), or other strong bases.

    Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or other polar aprotic solvents.

Major Products:: The primary product is 4-(4-methylphenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine itself. Side products may include regioisomers or partially fluorinated derivatives.

Scientific Research Applications

This compound finds applications in various fields:

    Medicinal Chemistry: It could serve as a scaffold for drug design due to its unique structure.

    Biological Studies: Researchers explore its interactions with biological targets.

    Materials Science: Its trifluoromethyl group enhances material properties.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Comparisons
Compound Name Substituents (Positions) Key Structural Features Reference
4-(4-Methylphenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine 4: 4-Methylphenyl; 2: Piperazin-1-yl; 6: CF₃ High lipophilicity (CF₃), potential for hydrogen bonding (piperazine), aromatic stacking (methylphenyl)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 4: Methyl; 6: Piperidin-1-yl; 2: NH₂ Piperidine (single N) vs. piperazine (two Ns); NH₂ enhances hydrogen-bonding capacity
4-Methyl-6-phenylpyrimidin-2-amine 4: Methyl; 6: Phenyl; 2: NH₂ Phenyl group increases steric bulk; planar aromatic system for π-π interactions
4-(2,4-Difluorophenoxy)-6-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine 4: Difluorophenoxy; 6: 4-Methylphenyl-piperazine Phenoxy group introduces polarity; fluorine atoms may enhance metabolic stability
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine Thienopyrimidine core; multiple aryl/heteroaryl substituents Thienopyrimidine scaffold enhances electron-deficient character; dichlorophenyl increases hydrophobicity

Key Observations :

  • Piperazine vs.
  • Trifluoromethyl (CF₃) Group : The CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to methyl or phenyl groups in analogs like . This group is often used to optimize pharmacokinetic properties .

Biological Activity

4-(4-Methylphenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine, also known by its CAS number 862657-90-7, is a compound of interest in medicinal chemistry due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its efficacy against various cancer cell lines and its mechanisms of action.

  • Molecular Formula : C₁₆H₁₇F₃N₄
  • Molecular Weight : 322.33 g/mol
  • CAS Number : 862657-90-7

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-(4-Methylphenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine. Notably, it has shown significant efficacy against several human cancer cell lines.

  • Inhibition of PARP1 Activity :
    • The compound has been evaluated for its ability to inhibit poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair mechanisms. In a study, compounds similar to 4-(4-Methylphenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine demonstrated IC50 values comparable to established PARP inhibitors like Olaparib, indicating its potential as a therapeutic agent in oncology .
  • Cell Viability Assays :
    • In vitro assays using breast cancer cell lines (e.g., MCF-7) showed that the compound significantly reduced cell viability at concentrations ranging from 0.01 µM to 1000 µM. The results indicated a dose-dependent response, with notable apoptosis induction in treated cells .
  • Mechanistic Insights :
    • The compound's mechanism involves the enhancement of cleaved PARP1 levels and increased phosphorylation of H2AX, which are markers of DNA damage response and apoptosis . Additionally, it was found to activate caspase pathways (Caspase 3/7), further supporting its role in promoting programmed cell death in cancer cells .

Case Study 1: Efficacy Against Breast Cancer Cells

In a controlled laboratory setting, the compound was tested against MCF-7 breast cancer cells:

  • Concentration Range : 0.01 µM to 1000 µM
  • Results : Significant reduction in cell viability was observed with an IC50 value around 18 µM, suggesting effective cytotoxicity against these cells .

Case Study 2: Comparison with Other Compounds

When compared with other known inhibitors:

  • Olaparib : IC50 = 57.3 µM
  • Compound under study : IC50 = 18 µM
    This comparison indicates that the compound may possess superior efficacy in inhibiting PARP1 activity compared to some existing treatments .

Data Summary

Compound NameCAS NumberIC50 (µM)Target EnzymeCell Line
4-(4-Methylphenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine862657-90-718PARP1MCF-7
OlaparibN/A57.3PARP1MCF-7

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